4-(3,4-difluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
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Overview
Description
4-(3,4-difluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a synthetic organic compound belonging to the class of benzoxazepines This compound is characterized by the presence of a difluorophenyl group and a tetrahydrobenzoxazepinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-difluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves the following steps:
Formation of the Benzoxazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via electrophilic aromatic substitution reactions. This step often requires the use of halogenated precursors and catalysts to facilitate the substitution.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired benzoxazepinone structure. Purification is typically achieved through recrystallization or chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-difluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated precursors and catalysts such as palladium or copper are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted benzoxazepines with various functional groups.
Scientific Research Applications
4-(3,4-difluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-difluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-difluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
- 4-(3,4-dichlorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
- 4-(3,4-dimethoxyphenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
Uniqueness
4-(3,4-difluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
4-(3,4-difluorophenyl)-2-methyl-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO2/c1-10-16(20)19(12-6-7-13(17)14(18)8-12)9-11-4-2-3-5-15(11)21-10/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWGYMLOQSXWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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